molecular formula C10H10N2O3S B7953875 ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Cat. No.: B7953875
M. Wt: 238.27 g/mol
InChI Key: JIBYMLUIGWBXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Commonly used reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is usually carried out in ethanol or isopropyl alcohol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ultrasonic activation has also been explored to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with DNA and RNA, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)5-6(2)16-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBYMLUIGWBXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-methyl thiazole (1.14 g) and diethyl ethoxymethylenemalonate (2.16 g) is heated at 135° C. in xylene (20 mL) for 2 h allowing for removal of the ethanol product. After the solvent is removed, the mixture is suspended in diphenyl ether (10 mL). The mixture is then heated to reflux with removal of ethanol for 30 min. The reaction mixture is cooled to rt and hexanes (20 mL) is added. The resulting precipitate is filtered, washed with diethyl ether (2×10 mL) and dried to afford 2.1 g (86%) of the title compound as a tan solid. Physical characteristics: 1H NMR (DMSO) δ 8.61, 8.05, 4.25, 2.48, 1.28; MS (ESI+) m/z 239 (M+H)+.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
86%

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